Cefatrizine is classified under the category of β-lactam antibiotics, specifically as a second-generation cephalosporin. This classification is based on its chemical structure, which includes a β-lactam ring essential for its antibacterial activity. The compound is synthesized from 7-amino cephalosporanic acid, a common precursor in the production of cephalosporins.
The synthesis of cefatrizine typically involves several key steps:
This synthetic route has been optimized for high yield and purity, making it suitable for industrial-scale production.
Cefatrizine possesses a complex molecular structure characterized by its β-lactam ring fused to a dihydrothiazine ring. Its molecular formula is CHNOS, and it has a molecular weight of approximately 378.4 g/mol. The structure can be represented as follows:
Cefatrizine Structure
The presence of various functional groups such as amines, carboxylic acids, and esters contributes to its biological activity.
Cefatrizine undergoes several chemical reactions that are crucial for its antibacterial activity:
These reactions highlight the importance of maintaining structural integrity during synthesis and application.
Cefatrizine exerts its antibacterial effects through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding prevents proper cell wall formation, leading to cell lysis and death.
The effectiveness of cefatrizine against various bacterial strains has been demonstrated through minimum inhibitory concentration (MIC) studies, showing significant activity against both Gram-positive and Gram-negative bacteria .
Cefatrizine exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies in pharmaceutical applications .
Cefatrizine is primarily utilized in clinical settings for treating infections caused by susceptible organisms. Its applications include:
Additionally, cefatrizine has been explored in research settings for its potential use against resistant bacterial strains, highlighting its relevance in ongoing antibiotic resistance studies .
Cefatrizine belongs to the second-generation cephalosporins, developed during the 1970s to address the limitations of first-generation agents. While first-generation cephalosporins (e.g., cefazolin, cephalexin) exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, their efficacy against Gram-negative pathogens was modest. Second-generation cephalosporins like cefatrizine bridged this gap by incorporating enhanced stability against β-lactamases and expanded coverage against Gram-negative organisms such as Haemophilus influenzae, Escherichia coli, and Klebsiella pneumoniae [6] [10]. Unlike later generations, second-gen agents retained meaningful anti-Gram-positive activity while improving pharmacokinetic properties. Cefatrizine’s spectrum positioned it for respiratory, urinary, and skin infections where mixed bacterial populations were common [5] [7].
Table 1: Key Features of Cephalosporin Generations
Generation | Representative Agents | Primary Gram-Positive Coverage | Primary Gram-Negative Coverage |
---|---|---|---|
First | Cefazolin, Cephalexin | Staphylococcus aureus, Streptococcus spp. | Limited (E. coli, Proteus mirabilis) |
Second | Cefatrizine, Cefuroxime | Retains anti-staphylococcal activity | H. influenzae, E. coli, Klebsiella spp. |
Third | Ceftriaxone, Ceftazidime | Reduced | Pseudomonas, Enterobacteriaceae |
Cefatrizine shares the fundamental β-lactam ring characteristic of all β-lactam antibiotics but is distinguished by a six-membered dihydrothiazine ring fused to the β-lactam core (7-aminocephalosporanic acid, 7-ACA). This contrasts with penicillins, which contain a five-membered thiazolidine ring [4] [9]. The structural modifications at two critical positions govern its biological activity:
This molecular configuration allows cefatrizine to resist hydrolysis by plasmid-mediated β-lactamases, a key limitation of earlier penicillins and some cephalosporins. Additionally, the C3′ substituent minimizes degradation in gastric acid, enabling oral administration—unlike many early cephalosporins requiring intravenous delivery [4] [9].
Table 2: Structural Comparison of β-Lactam Antibiotics
Compound | Core Structure | Fused Ring | Key R1 Substituent | Key R2 Substituent |
---|---|---|---|---|
Penicillin G | β-lactam | Thiazolidine | Phenylacetyl | N/A |
Cephalexin (1st gen) | β-lactam + dihydrothiazine | Dihydrothiazine | Phenylglycyl | Methyl |
Cefatrizine (2nd gen) | β-lactam + dihydrothiazine | Dihydrothiazine | Aminothiazolyl | Hydroxybenzoyl |
Ceftriaxone (3rd gen) | β-lactam + dihydrothiazine | Dihydrothiazine | Aminothiazolyl-oxime | Heterocyclic thiol |
Cefatrizine’s development followed the isolation of cephalosporin C from Acremonium chrysogenum in 1948. By the early 1970s, efforts to semi-synthesize derivatives of 7-ACA led to cefatrizine’s patenting (1973) as a broad-spectrum oral agent [5] [10]. Clinical trials in Europe and Asia throughout the late 1970s demonstrated its efficacy against upper respiratory tract infections (e.g., pharyngitis, otitis media) and urinary tract infections, particularly those involving β-lactamase-producing strains of H. influenzae and Moraxella catarrhalis [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7